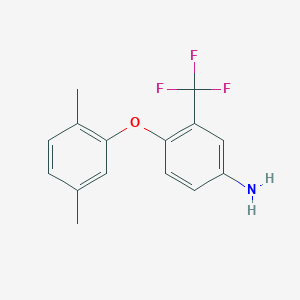
4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from commercially available aniline derivatives. For instance, the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles is described as a four-step process beginning with 4-trifluoromethoxyaniline . Another synthesis process is reported for 2,6-dibromo-4-trifluoromethoxy aniline, which is prepared from the same starting material under optimal conditions involving bromination agents .
Molecular Structure Analysis
The molecular structures of the compounds in the studies are characterized using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) . These techniques confirm the structures of the synthesized compounds and are essential for understanding their chemical behavior.
Chemical Reactions Analysis
The papers describe the chemical reactions involved in the synthesis of the compounds. For example, the Paal-Knorr method is used to add a pyrrole ring, and chloroacylation followed by heterocyclization with thioamides/thioureas is employed to introduce a thiazole ring . Additionally, the addition reaction with perfluoro-vinyl-perfluoro-methyl ether is conducted to synthesize a derivative of aniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are studied to understand their potential applications. For instance, the liquid crystalline properties of 4-octyloxy-N-(benzylidene)aniline derivatives are investigated, revealing that the trifluoromethyl and trifluoromethoxy derivatives exhibit stable smectic phases . The electrochemical properties of polymers based on aniline derivatives are also explored for their use in dye-sensitized solar cells .
Scientific Research Applications
Facile Synthesis and Crystal Structures
Research demonstrates the facile synthesis and crystallographic analysis of oligomers related to the chemical structure of interest, revealing potential for developing materials with specific optical and electrical properties. For instance, the study of all-para-brominated oligo(N-phenyl-m-aniline)s showcases the ability to generate materials with helical structures, which are significant for high-spin cationic states, contributing to the field of organic electronics and photonics (Ito et al., 2002).
Monitoring Ligand Substitution in Metal Complexes
Another application is seen in monitoring ligand substitution in metal complexes using derivatives that share structural similarities with the compound . The study involving Bodipy-tagged diimines and NHC ligands expands understanding of fluorescent and fluorogenic reactions in metal complexes, which is crucial for advancements in catalysis and the development of sensors (Halter et al., 2019).
Electrochemical Synthesis and Application in Solar Cells
Electrochemical synthesis of novel polymers based on related aniline derivatives has been explored for their application in dye-sensitized solar cells, demonstrating an increase in energy conversion efficiency. This suggests a promising avenue for the use of such compounds in renewable energy technologies (Shahhosseini et al., 2016).
Development of Emitting Amorphous Materials
The creation of emitting amorphous materials using similar aniline compounds for electroluminescence highlights the potential for developing new types of organic light-emitting diodes (OLEDs) and other optoelectronic devices. These materials exhibit desirable properties like color tunability and high thermal stability, essential for advanced display and lighting technologies (Doi et al., 2003).
Synthesis of Novel Catalysts and Ligands
Research into the synthesis of novel catalysts and ligands, including the development of dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit, opens new pathways in the synthesis of complex molecular structures. These structures are significant for their potential applications in catalysis, materials science, and pharmaceuticals (Morar et al., 2018).
properties
IUPAC Name |
4-(2,5-dimethylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-3-4-10(2)14(7-9)20-13-6-5-11(19)8-12(13)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFWIECFSAUQQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

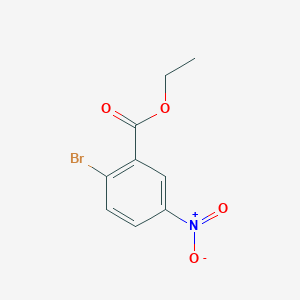
![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)
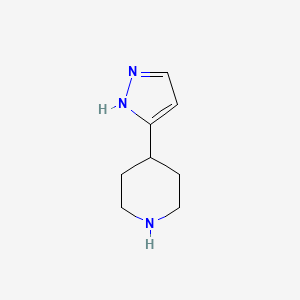
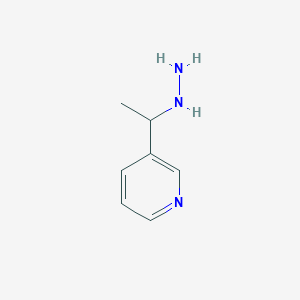
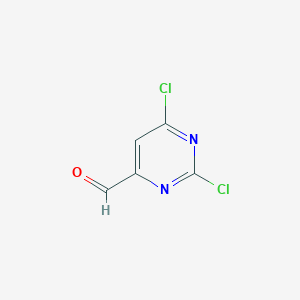
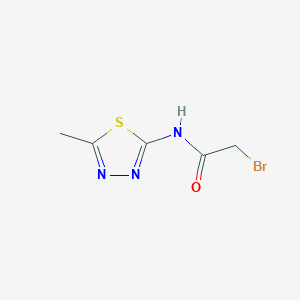
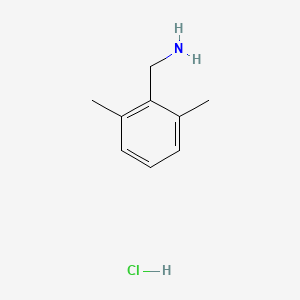
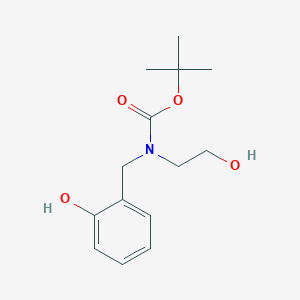
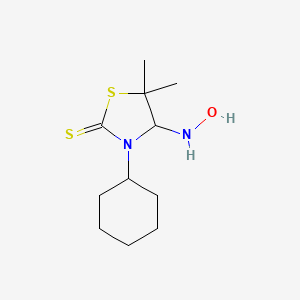
![[(3,4-Dichlorobenzyl)sulfonyl]acetic acid](/img/structure/B1345816.png)
acetic acid](/img/structure/B1345817.png)
![[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid](/img/structure/B1345818.png)
![3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1345820.png)
![4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid](/img/structure/B1345823.png)